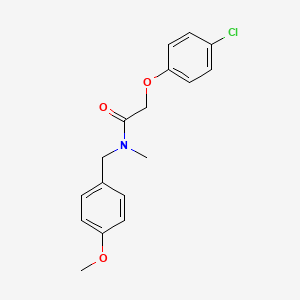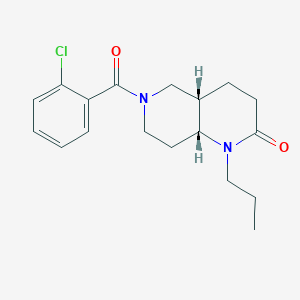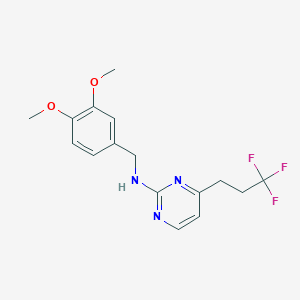![molecular formula C13H24N2O3 B5418194 tert-butyl 3-[4-(aminocarbonyl)-1-piperidinyl]propanoate](/img/structure/B5418194.png)
tert-butyl 3-[4-(aminocarbonyl)-1-piperidinyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-[4-(aminocarbonyl)-1-piperidinyl]propanoate, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. It belongs to the class of drugs known as protein kinase inhibitors, which target specific enzymes involved in cancer cell growth and proliferation. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mécanisme D'action
Tert-butyl 3-[4-(aminocarbonyl)-1-piperidinyl]propanoate works by inhibiting the activity of specific enzymes known as Bruton’s tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These enzymes are involved in cancer cell signaling pathways that promote cell growth and proliferation. By inhibiting these enzymes, this compound blocks the signals that promote cancer cell growth and induces cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on BTK and ITK enzymes. This selectivity reduces the potential for off-target effects and toxicity. This compound has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. In preclinical studies, this compound has exhibited favorable safety and tolerability profiles.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 3-[4-(aminocarbonyl)-1-piperidinyl]propanoate has several advantages for use in lab experiments. It is a potent and selective inhibitor of BTK and ITK enzymes, which makes it a valuable tool for studying cancer cell signaling pathways. This compound has also been shown to enhance the effectiveness of other cancer treatments, which could be useful in combination therapy. However, this compound has limitations in terms of its solubility and stability, which could affect its use in certain experimental settings.
Orientations Futures
There are several future directions for the development of tert-butyl 3-[4-(aminocarbonyl)-1-piperidinyl]propanoate. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. BTK and ITK enzymes are also involved in the immune system, and this compound has shown promise in preclinical studies for these indications. Another potential application is in combination therapy with other cancer treatments, such as immune checkpoint inhibitors and CAR-T cell therapy. Finally, there is potential for the development of more potent and selective inhibitors of BTK and ITK enzymes, which could improve the effectiveness of cancer treatment.
Méthodes De Synthèse
The synthesis of tert-butyl 3-[4-(aminocarbonyl)-1-piperidinyl]propanoate involves several steps, starting with the reaction of tert-butyl 3-bromo-2-methylpropanoate with 1-piperidinylmethylamine to form tert-butyl 3-(1-piperidinylmethyl)-2-methylpropanoate. This intermediate is then reacted with methyl isocyanate to form this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
Tert-butyl 3-[4-(aminocarbonyl)-1-piperidinyl]propanoate has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes involved in cancer cell signaling pathways. This compound has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
tert-butyl 3-(4-carbamoylpiperidin-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-11(16)6-9-15-7-4-10(5-8-15)12(14)17/h10H,4-9H2,1-3H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKHRVTUYSXHDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCN1CCC(CC1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)propan-1-ol](/img/structure/B5418128.png)
![N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}-3-phenylpropanamide](/img/structure/B5418129.png)
![6-[2-(3-nitrophenyl)vinyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5418134.png)
![7-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5418152.png)



![3-(1H-pyrazol-5-yl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]piperidine](/img/structure/B5418177.png)
![N-[2-(2-chlorophenoxy)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5418179.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-2-ethylbenzamide](/img/structure/B5418181.png)
![1-{1-[4-(allyloxy)benzyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5418183.png)
![ethyl 1-[2-(3-isopropylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5418187.png)
